molecular formula C62H94N16O11 B12059868 1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2

1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2

Cat. No.: B12059868
M. Wt: 1239.5 g/mol
InChI Key: LEXYSBQMSSPQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2 involves several steps, including the protection and deprotection of functional groups, peptide bond formation, and the incorporation of the adamantane moiety. The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2 can undergo various chemical reactions, including:

Scientific Research Applications

1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantane moiety enhances the stability and binding affinity of the peptide, allowing it to effectively modulate the activity of its target. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Adamantaneacetyl-D-tyr[O-ethyl]-phe-val-asn-abu-pro-arg-arg-NH2 can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-(1-adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[1-[2-[[1-[[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H94N16O11/c1-5-42(59(88)78-24-12-17-48(78)57(86)74-44(16-11-23-70-61(67)68)53(82)73-43(52(64)81)15-10-22-69-60(65)66)72-55(84)47(30-49(63)79)76-58(87)51(35(3)4)77-56(85)46(28-36-13-8-7-9-14-36)75-54(83)45(29-37-18-20-41(21-19-37)89-6-2)71-50(80)34-62-31-38-25-39(32-62)27-40(26-38)33-62/h7-9,13-14,18-21,35,38-40,42-48,51H,5-6,10-12,15-17,22-34H2,1-4H3,(H2,63,79)(H2,64,81)(H,71,80)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,87)(H,77,85)(H4,65,66,69)(H4,67,68,70)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXYSBQMSSPQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OCC)NC(=O)CC45CC6CC(C4)CC(C6)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H94N16O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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